molecular formula C10H10N2O3S2 B2903841 Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 459846-02-7

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2903841
CAS No.: 459846-02-7
M. Wt: 270.32
InChI Key: QETFIBQYZRCTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound featuring a thiophene ring and an oxadiazole ring. This structure suggests a blend of heterocyclic chemistry and sulfur-containing organic chemistry, making it of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves the cyclization of appropriate thiophene and oxadiazole precursors. A typical procedure might include the use of a thiophene carboxylic acid derivative, which is reacted with hydrazine hydrate to form the corresponding hydrazide. This is then cyclized with carbon disulfide and an appropriate alkylating agent under controlled conditions to yield the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the process would be scaled up, utilizing high-efficiency reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors could be employed for better control over reaction parameters, and purification might involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various reactions, such as:

  • Oxidation: : Introducing oxidizing agents like potassium permanganate can oxidize the sulfur atom.

  • Reduction: : Reducing agents like sodium borohydride could reduce the oxadiazole ring.

  • Substitution: : Halogenation or nucleophilic substitution on the thiophene ring is also feasible.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as N-bromosuccinimide for substitutions. Conditions would vary based on the desired reaction but typically involve standard organic synthesis techniques such as reflux, inert atmosphere, and appropriate solvents.

Major Products Formed

The oxidation of the sulfur atom leads to sulfoxides or sulfones, while reduction of the oxadiazole ring could result in simpler, more reduced heterocycles. Substitution reactions on the thiophene ring could yield a variety of halo derivatives or other substituted thiophenes.

Scientific Research Applications

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has broad scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in heterocyclic chemistry.

  • Biology: : Studied for its potential bioactivity, possibly as an antimicrobial or anticancer agent.

  • Medicine: : Explored for pharmaceutical applications, particularly in the design of new drugs targeting specific biochemical pathways.

  • Industry: : Applied in the development of novel materials with specific electronic or optical properties due to its heterocyclic nature.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

  • Ethyl 2-{[5-(furfur-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

  • Ethyl 2-{[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Uniqueness

Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly interesting in the context of organic electronics and materials science. Its combination of sulfur and oxygen heterocycles also opens up unique pathways in biological interactions, setting it apart from other similar compounds with different heterocycles.

Properties

IUPAC Name

ethyl 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-2-14-8(13)6-17-10-12-11-9(15-10)7-4-3-5-16-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETFIBQYZRCTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.